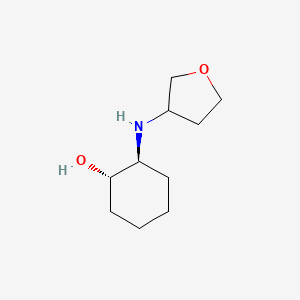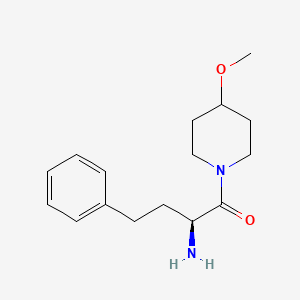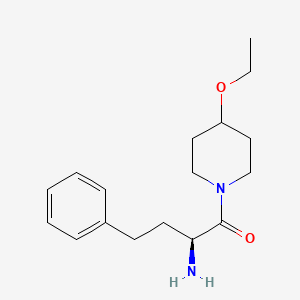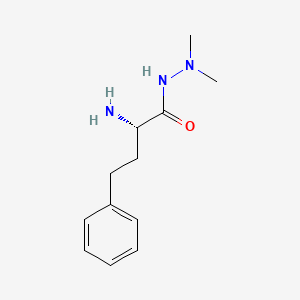
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is a compound that belongs to the class of amides. The compound is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide involves the inhibition of certain enzymes and receptors in the body. The compound acts as an antagonist to certain receptors, which leads to the inhibition of certain biological processes.
Biochemical and Physiological Effects:
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. The compound has also been shown to have analgesic properties and has been used in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in lab experiments include its specificity and potency. The compound is highly specific to certain receptors and enzymes, which makes it an ideal tool for studying biological processes. The compound is also highly potent, which means that small amounts can be used to produce significant effects.
The limitations of using (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in lab experiments include its cost and availability. The compound is relatively expensive and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for the use of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide in scientific research. One direction is the development of new drugs and therapies for various diseases. The compound has shown promise in the treatment of inflammatory diseases and pain, and further research may lead to the development of new drugs and therapies.
Another direction is the study of the compound's effects on the immune system. The compound has been shown to have anti-inflammatory properties, and further research may lead to the development of new treatments for autoimmune diseases.
Conclusion:
In conclusion, (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is a compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions. The compound has shown promise in the development of new drugs and therapies for various diseases, and further research may lead to the development of new treatments for autoimmune diseases and pain.
Méthodes De Synthèse
The synthesis method of (2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide involves the reaction of phenylalanine with 1,4-dioxane-2-methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product.
Applications De Recherche Scientifique
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide is used in scientific research to study its mechanism of action, biochemical and physiological effects, and future directions. The compound is used in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-18(14-9-11-20-12-10-14)16(19)15(17)8-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12,17H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPCHGPNUQPMTP-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)C(CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCOCC1)C(=O)[C@H](CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-methyl-N-(oxan-4-yl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)
![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)

![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)